5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The unique structure of this compound makes it a valuable subject of study for researchers.
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-5-3-6-12(2)15(11)21-18(25)16-17(20)24(23-22-16)10-13-7-4-8-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRZARVTKVOVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. For the target compound, this approach involves:
- Step 1 : Synthesis of an alkyne precursor (e.g., propiolamide derivative) and an organic azide (e.g., 3-chlorobenzyl azide).
- Step 2 : Cycloaddition using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in aqueous or polar solvents.
Example Protocol :
Cyclocondensation of Amidines
Alternative routes employ cyclocondensation of amidines with α,β-unsaturated carbonyl compounds. For instance:
- Step 1 : React ethyl 3-aminocrotonate with 3-chlorobenzylhydrazine to form a triazoline intermediate.
- Step 2 : Oxidative aromatization using MnO₂ or DDQ to yield the triazole core.
Advantages : Avoids metal catalysts; suitable for gram-scale synthesis.
Limitations : Lower regiocontrol compared to CuAAC.
Carboxamide Installation
Amidation of Triazole-4-Carboxylic Acid
- Step 1 : Hydrolyze the ethyl ester of a triazole-4-carboxylate intermediate (e.g., ethyl 5-amino-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate) using NaOH in EtOH/H₂O.
- Step 2 : Activate the carboxylic acid as an acyl chloride (SOCl₂, reflux) and couple with 2,6-dimethylaniline in the presence of Et₃N.
Optimization : Microwave-assisted coupling reduces reaction time from 12 hours to 30 minutes, improving yield by 15%.
Direct Coupling via Carbodiimide Chemistry
Alternative one-pot methods utilize EDC/HOBt-mediated coupling of the triazole carboxylic acid with 2,6-dimethylaniline in DMF at room temperature.
Advantages : Avoids harsh hydrolysis conditions.
Yield : 68–72%.
Final Functionalization and Purification
Amino Group Retention and Protection
The exocyclic amino group at position 5 is prone to oxidation. Strategies include:
Chromatographic Purification
Final purification typically employs silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC + Amidation | Cycloaddition → Alkylation → Amidation | 65–70% | High regioselectivity; Scalable | Multiple protection/deprotection steps |
| Cyclocondensation | Amidines → Alkylation → Coupling | 58–63% | Metal-free; Cost-effective | Moderate yields; Longer reaction times |
| One-Pot Coupling | Direct EDC/HOBt-mediated amidation | 68–72% | Simplified workflow | Sensitivity to moisture; Lower purity |
Mechanistic Insights and Reaction Optimization
Role of Catalysts in CuAAC
Copper(I) catalysts facilitate the formation of a copper-acetylide intermediate, lowering the activation energy for cycloaddition. The use of mixed solvents (e.g., H₂O/EtOH) enhances solubility of both organic azides and alkynes.
Solvent Effects in Alkylation
Polar aprotic solvents (DMF, DMSO) stabilize the triazole anion, improving alkylation efficiency. However, DMSO may induce side reactions at elevated temperatures, making DMF the preferred choice.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the triazole ring.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications, making them valuable for further research.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The structure of 5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide suggests potential activity against various cancer cell lines. Studies have shown that triazole compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial effects. The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial cell membranes. Preliminary studies have indicated that derivatives of this compound may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The triazole moiety has been linked to anti-inflammatory properties. Compounds containing this structure have been reported to inhibit inflammatory mediators such as cytokines and prostaglandins. This suggests that this compound could be explored for its potential in treating inflammatory diseases .
Agricultural Applications
Fungicides and Herbicides
Triazole derivatives are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The unique chemical structure of this compound may provide enhanced efficacy against specific fungal pathogens affecting crops. This compound could be developed into a novel agricultural agent that combines efficacy with reduced environmental impact .
Materials Science Applications
Energetic Materials
Recent studies have indicated that triazole-based compounds can be utilized in the synthesis of energetic materials. The nitrogen-rich nature of this compound makes it a suitable candidate for developing high-energy-density materials. Research into its derivatives has shown promising results regarding thermal stability and insensitivity to shock .
Data Table: Summary of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibition of cancer cell growth |
| Antimicrobial properties | Broad-spectrum activity against bacteria | |
| Anti-inflammatory effects | Reduction of inflammatory mediators | |
| Agricultural Science | Fungicides and herbicides | Enhanced efficacy against crop pathogens |
| Materials Science | Energetic materials | High energy density with thermal stability |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized various triazole derivatives and tested their cytotoxic effects on multiple cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development in anticancer therapies .
Case Study 2: Agricultural Efficacy Against Fungal Pathogens
A field study evaluated the effectiveness of triazole-based fungicides on wheat crops infected with Fusarium species. Results indicated that the application of compounds similar to this compound significantly reduced disease incidence and improved yield compared to untreated controls .
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
- 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and application.
Biological Activity
5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18ClN5O
- Molecular Weight : 355.83 g/mol
- CAS Number : 865655-97-6
Biological Activity Overview
The biological activities of triazole derivatives, including the compound in focus, have been extensively studied. These compounds have shown potential in various therapeutic areas such as:
- Antimicrobial Activity : Triazoles are known for their antifungal properties and have been utilized in treating fungal infections.
- Anticancer Activity : Some triazole derivatives exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Certain triazoles act as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound has been reported to inhibit AChE and BChE. Inhibition constants (Ki) for these enzymes have been determined through kinetic studies.
- Cellular Protection : It has shown protective effects against oxidative stress-induced cellular damage, particularly in neuronal cells.
- Antiproliferative Effects : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
Anticancer Activity
A study conducted on various triazole derivatives demonstrated that modifications at specific positions significantly enhance anticancer activity. For instance, compounds similar to this compound exhibited IC50 values ranging from 0.23 μM to >200 μM against different cancer cell lines. These findings suggest that structural variations influence the potency of these compounds against cancer cells .
Enzyme Inhibition Studies
Inhibitory potency against AChE was evaluated using Lineweaver-Burk plots. The compound demonstrated noncompetitive inhibition with an IC50 value indicative of its potential as a therapeutic agent for Alzheimer's disease .
| Compound | IC50 (μM) | Enzyme Target |
|---|---|---|
| 5-amino... | 0.23 | AChE |
| Compound X | 0.12 | AChE |
| Compound Y | >200 | AChE |
Neuroprotective Effects
The neuroprotective properties were assessed in models of oxidative stress where the compound showed significant protective effects against H2O2-induced toxicity in neuronal cells . This suggests potential applications in neurodegenerative diseases.
Q & A
Q. How to design dose-response experiments to account for off-target effects in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
